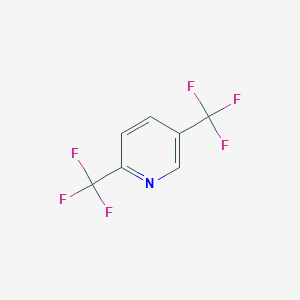

2,5-Bis(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVOBLWLJDHPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555999 | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-44-7 | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)pyridine from 2,5-Lutidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2,5-Bis(trifluoromethyl)pyridine is a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive, in-depth technical overview for the laboratory-scale synthesis of this compound, starting from the readily available precursor, 2,5-lutidine. The primary focus is a robust, two-stage synthetic pathway involving an initial exhaustive side-chain chlorination to form 2,5-bis(trichloromethyl)pyridine, followed by a halogen exchange (Halex) fluorination reaction. This document furnishes detailed experimental protocols, mechanistic insights, and critical safety considerations, designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The strategic placement of trifluoromethyl groups onto this scaffold can dramatically alter its physicochemical properties in a beneficial manner. The CF₃ group is a powerful bioisostere of a methyl group but with a significantly higher electronegativity and steric demand. Its introduction can lead to enhanced binding to target proteins, improved membrane permeability, and, crucially, blocked metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.[1]

The 2,5-disubstitution pattern is of particular interest as it provides a platform for creating molecules with specific three-dimensional conformations. Compounds derived from this compound have been explored for their potential in various therapeutic areas and as key intermediates in the synthesis of complex agrochemicals.[1] However, the synthesis of this target molecule is not trivial. The direct, selective introduction of two CF₃ groups onto the methyl positions of lutidine is challenging. Therefore, a classical, yet highly effective, multi-step approach is often the most practical route for laboratory and pilot-scale synthesis.

Synthetic Strategy: A Two-Stage Pathway

The conversion of 2,5-lutidine to this compound is most reliably achieved through a two-stage process. This strategy circumvents the difficulties of direct trifluoromethylation of C-H bonds in the methyl groups and instead relies on well-established, high-yielding transformations.

The overall synthetic workflow is as follows:

-

Stage 1: Exhaustive Side-Chain Chlorination. The two methyl groups of 2,5-lutidine are converted to trichloromethyl (-CCl₃) groups through a free-radical chlorination reaction. This yields the key intermediate, 2,5-bis(trichloromethyl)pyridine.

-

Stage 2: Halogen Exchange (Halex) Fluorination. The chlorine atoms on the bis(trichloromethyl) intermediate are replaced with fluorine atoms using a suitable fluorinating agent, such as antimony trifluoride (the Swarts reaction) or anhydrous hydrogen fluoride (aHF), to yield the final product.[1]

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Exhaustive Side-Chain Chlorination of 2,5-Lutidine

The first critical step is the complete chlorination of the methyl groups. This transformation proceeds via a free-radical chain reaction, where the benzylic-like protons of the lutidine methyl groups are sequentially replaced by chlorine atoms.

Mechanistic Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation. The resulting radicals abstract a hydrogen atom from one of the methyl groups of 2,5-lutidine, generating a pyridinylmethyl radical. This radical then reacts with molecular chlorine (Cl₂) to form a chlorinated product and a chlorine radical, which propagates the chain reaction. This process is repeated until all six hydrogens of the two methyl groups are replaced by chlorine atoms.

It is crucial to drive the reaction to completion to obtain the desired 2,5-bis(trichloromethyl)pyridine intermediate. Incomplete chlorination will result in a mixture of partially chlorinated species, which can be difficult to separate and will lead to impurities in the subsequent fluorination step.

Caption: Simplified mechanism of free-radical side-chain chlorination.

Detailed Experimental Protocol: Synthesis of 2,5-Bis(trichloromethyl)pyridine

This protocol is adapted from general procedures for the exhaustive chlorination of alkylpyridines.[2][3][4]

Materials:

-

2,5-Lutidine (1.0 equiv)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Azobisisobutyronitrile (AIBN) (catalytic amount, e.g., 0.02 equiv)

-

Chlorine gas (Cl₂)

-

Nitrogen or Argon gas

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer and heating mantle

-

UV lamp (optional, can be used as an initiator)

Procedure:

-

Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry. The gas outlet from the condenser should be connected to a scrubber to neutralize excess chlorine gas and the HCl byproduct.

-

Charging the Reactor: Charge the flask with 2,5-lutidine and carbon tetrachloride.

-

Inerting: Purge the system with nitrogen or argon for 10-15 minutes.

-

Initiation: Begin stirring and heat the mixture to reflux (approx. 77°C for CCl₄). Once at temperature, add the first portion of AIBN.

-

Chlorination: Begin bubbling chlorine gas into the reaction mixture at a steady rate. The reaction is exothermic, so the rate of addition may need to be controlled to maintain a steady reflux.

-

Maintaining Initiation: Add small portions of AIBN every 1-2 hours to maintain a sufficient concentration of radicals, as the initiator is consumed over time.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR. The disappearance of the signals corresponding to the methyl protons and the appearance of the product peak will indicate the reaction's progress. The reaction is complete when no partially chlorinated intermediates are detected. This can take several hours (8+ hours).[3][4]

-

Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature. Purge the system with nitrogen to remove any residual chlorine and HCl.

-

Quenching: Carefully pour the reaction mixture into a beaker of cold aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or the solvent used in the reaction. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude 2,5-bis(trichloromethyl)pyridine can be purified by vacuum distillation or recrystallization.

Stage 2: Halogen Exchange (Halex) Fluorination

The conversion of the -CCl₃ groups to -CF₃ groups is a classic example of a halogen exchange reaction, often referred to as the Swarts reaction.[1][5][6] This step typically requires harsh conditions, including high temperatures and pressures, and the use of corrosive fluorinating agents.

The Swarts Reaction and Anhydrous HF Variants

The traditional Swarts reaction employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to facilitate the exchange.[5][7] The SbCl₅ acts as a Lewis acid catalyst, enhancing the fluorinating ability of SbF₃.

In industrial settings and for many modern laboratory preparations, anhydrous hydrogen fluoride (aHF) is the preferred fluorinating agent due to its lower cost and high reactivity.[8] These reactions are conducted in high-pressure reactors (autoclaves) and often utilize a Lewis acid catalyst.[9]

Mechanism Insight: The reaction proceeds through a series of nucleophilic substitutions where fluoride ions from the fluorinating agent replace the chloride ions on the carbon atom. The Lewis acid catalyst polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by fluoride.[5][6]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a conceptualized laboratory-scale adaptation based on patented industrial processes.[9] Extreme caution is required when working with anhydrous HF.

Materials:

-

2,5-Bis(trichloromethyl)pyridine (1.0 equiv)

-

Anhydrous hydrogen fluoride (aHF) (at least 6 molar equivalents)

-

Lewis acid catalyst (e.g., SbCl₅, FeCl₃, or TaCl₅) (catalytic amount, 0.1-10 mol%)

Equipment:

-

High-pressure autoclave (e.g., Hastelloy or Monel construction) equipped with a magnetic stirrer, pressure gauge, and thermocouple.

-

HF handling system (specialized tubing and valves).

-

Scrubber system for neutralizing HF.

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure-tested.

-

Charging the Reactor: Under an inert atmosphere, charge the autoclave with 2,5-bis(trichloromethyl)pyridine and the Lewis acid catalyst.

-

Sealing and Evacuation: Seal the reactor and perform several vacuum/inert gas purge cycles to remove all air and moisture.

-

Addition of aHF: Cool the autoclave (e.g., with a dry ice/acetone bath) and carefully condense the required amount of anhydrous hydrogen fluoride into the reactor.

-

Reaction: Seal the reactor completely. Slowly heat the mixture to the target temperature (typically 150-250°C). The pressure will increase significantly (can be up to 1200 psig).

-

Monitoring: Monitor the temperature and pressure throughout the reaction. The reaction is typically run for several hours (1-100 hours depending on scale and conditions).

-

Cooling and Venting: Once the reaction is deemed complete, cool the reactor to a low temperature (e.g., <0°C). Carefully vent the excess HF gas through a caustic scrubber.

-

Work-up: After venting, open the reactor and quench the contents with an ice/water mixture. Neutralize the acidic solution carefully with a base such as potassium carbonate or sodium hydroxide.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purification: The final product, this compound, is typically a liquid and can be purified by fractional distillation under atmospheric or reduced pressure.[10]

Critical Safety Considerations for Handling Anhydrous HF

Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance.

-

Personal Protective Equipment (PPE): Always use specialized PPE, including a full-face shield, HF-resistant apron and gloves (e.g., neoprene over nitrile), and long-sleeved clothing.

-

Ventilation: All work must be conducted in a specialized fume hood designed for HF use.

-

Emergency Preparedness: Have a calcium gluconate antidote gel readily accessible. All personnel must be trained in its use and in emergency procedures for HF exposure.

-

Materials Compatibility: Use only compatible materials for handling HF (e.g., Teflon, Monel, Hastelloy). HF will corrode glass and stainless steel.

Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Three signals in the aromatic region, each showing complex coupling patterns due to H-H and H-F coupling. |

| ¹⁹F NMR | Two singlets (or closely coupled signals) corresponding to the two CF₃ groups. |

| ¹³C NMR | Signals for the pyridine ring carbons and two quartets for the CF₃ carbons due to C-F coupling. |

| GC-MS | A single major peak with the expected molecular ion mass and fragmentation pattern. |

| Elemental Analysis | Percentages of C, H, N, and F should match the calculated values for C₇H₃F₆N. |

Alternative Synthetic Routes

While the chlorination/fluorination pathway is a robust and well-established method, other strategies exist, particularly in industrial settings.

Vapor-Phase Catalytic Fluorination

For large-scale industrial production, a simultaneous vapor-phase chlorination and fluorination process is often employed. In this method, 2,5-lutidine is passed over a heated catalyst bed (e.g., transition metal fluorides) in the presence of chlorine and a fluorine source. This one-step process can be efficient but requires specialized high-temperature reactors and careful control over reaction parameters to manage selectivity and minimize byproducts.[1]

Conclusion

The synthesis of this compound from 2,5-lutidine is a challenging yet achievable process for a well-equipped organic chemistry laboratory. The two-stage approach of exhaustive side-chain chlorination followed by halogen exchange fluorination represents the most practical and reliable pathway. This guide provides the foundational knowledge, detailed protocols, and critical safety information necessary for researchers to successfully synthesize this valuable chemical intermediate. Careful execution, particularly during the handling of hazardous reagents like chlorine gas and anhydrous hydrogen fluoride, is paramount to ensuring a safe and successful outcome.

References

-

Tsukamoto, M., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

- Zhang, W. (2014). Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- Kagaku, H. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Pashkevich, D. S., et al. (2018). Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction. Fluorine Notes, 5(120). [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]

-

Alvernhe, G., et al. (1990). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. [Link]

-

Organic Syntheses. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). [Link]

-

Newkome, G. R., & Hager, D. C. (1982). An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. ResearchGate. [Link]

- Dow Chemical Company. (1984). Preparation of trifluoromethylpyridines.

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Unacademy. (n.d.). Swarts Reaction. [Link]

- Dow Chemical Company. (1986). Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

-

BYJU'S. (n.d.). Swarts reaction mechanism. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Swarts Reaction [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the spectroscopic data for 2,5-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the principles behind the spectral features and the experimental considerations for acquiring high-quality data. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established scientific principles and comparative data from related structures. This guide is designed to be a self-validating resource, enabling researchers to confidently identify and characterize this important molecule.

Introduction: The Significance of Fluorinated Pyridines

The introduction of trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physicochemical and biological properties.[1] The high electronegativity of fluorine can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity, making trifluoromethylated compounds highly valuable in drug discovery and agrochemicals.[1] this compound, with two strongly electron-withdrawing CF₃ groups on the pyridine ring, presents a unique electronic and structural profile, making its unambiguous characterization essential for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument parameterization.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[2][3] A common reference standard is CFCl₃ (δ = 0 ppm).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram 2: NMR Experimental Workflow

Caption: A streamlined workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, reflecting the three aromatic protons.

-

Chemical Shifts (δ): The two trifluoromethyl groups are strongly electron-withdrawing, which will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).

-

H-3 and H-4: These protons are expected to appear as a complex multiplet due to mutual coupling and coupling to H-6.

-

H-6: This proton, being adjacent to the nitrogen and ortho to a CF₃ group, will be the most deshielded and is expected to appear as a distinct multiplet.

-

-

Coupling Constants (J): The magnitude of the coupling constants will provide information about the relative positions of the protons.

-

³J (ortho coupling) between adjacent protons is typically in the range of 7-9 Hz.

-

⁴J (meta coupling) is smaller, usually 2-3 Hz.

-

⁵J (para coupling) is the smallest, often less than 1 Hz.

-

H-F Coupling: Long-range coupling between the protons and the fluorine atoms of the CF₃ groups may be observed, leading to further splitting of the signals.

-

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | dd | ³JH3-H4 ≈ 8 Hz, ⁴JH3-H6 ≈ 2 Hz |

| H-4 | 7.9 - 8.3 | t or ddd | ³JH4-H3 ≈ 8 Hz, ³JH4-H5(proton not present), ⁵JH4-H6 < 1 Hz |

| H-6 | 8.8 - 9.2 | d or dq | ⁴JH6-H3 ≈ 2 Hz, ⁵JH6-H4 < 1 Hz, ⁴JH6-F(C2-CF3) ≈ 1-2 Hz |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons and two signals for the trifluoromethyl carbons.

-

Chemical Shifts (δ):

-

C-2 and C-5: These carbons, directly attached to the highly electronegative CF₃ groups, will be significantly deshielded and will appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF).

-

C-3, C-4, and C-6: The chemical shifts of these carbons will also be influenced by the electron-withdrawing nature of the CF₃ groups and the nitrogen atom.

-

CF₃ Carbons: The carbons of the trifluoromethyl groups will also appear as quartets due to ¹JCF coupling and will be found in the typical region for CF₃ groups attached to an aromatic ring.

-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C-2 | 148 - 152 | q | ¹JCF ≈ 270-280 Hz |

| C-3 | 120 - 125 | m | |

| C-4 | 135 - 140 | m | |

| C-5 | 145 - 150 | q | ¹JCF ≈ 270-280 Hz |

| C-6 | 150 - 155 | m | |

| C (CF₃ at C-2) | 120 - 125 | q | ¹JCF ≈ 270-280 Hz |

| C (CF₃ at C-5) | 120 - 125 | q | ¹JCF ≈ 270-280 Hz |

Note: These are predicted values. Quartets (q) arise from coupling to three equivalent fluorine atoms. More complex multiplets (m) can arise from smaller, longer-range C-F couplings.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct singlets, as the two trifluoromethyl groups are in different chemical environments and are not expected to show significant through-space coupling to each other.

-

Chemical Shifts (δ): The chemical shifts of the CF₃ groups will be influenced by their position on the pyridine ring. The CF₃ group at the 2-position, being ortho to the nitrogen, is likely to be in a different electronic environment than the CF₃ group at the 5-position. Typical chemical shifts for CF₃ groups on a pyridine ring are in the range of -60 to -70 ppm relative to CFCl₃.[4]

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ at C-2 | -62 to -66 | s |

| CF₃ at C-5 | -65 to -69 | s |

Note: The absence of significant F-F coupling between the two CF₃ groups is a reasonable prediction due to the number of bonds separating them.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum (of air or the salt plates) is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the pyridine ring and the C-F bonds of the trifluoromethyl groups.

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

-

C=C and C=N stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

C-F stretching: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the CF₃ groups, typically found in the 1100-1350 cm⁻¹ region.[5] These are often multiple strong bands.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and deformation modes, which are unique to the molecule.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak to Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium | Aromatic C=C and C=N stretch |

| 1450 - 1500 | Medium | Aromatic C=C and C=N stretch |

| 1300 - 1350 | Strong | C-F stretch (asymmetric) |

| 1100 - 1200 | Very Strong | C-F stretch (symmetric) |

| 800 - 900 | Medium to Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass of C₇H₃F₆N is 215.0170 Da.[6]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 215.

-

Fragmentation: The fragmentation pattern will be dominated by the loss of fluorine atoms and CF₃ groups.

-

[M - F]⁺: Loss of a fluorine atom would result in a peak at m/z = 196.

-

[M - CF₃]⁺: Loss of a trifluoromethyl group would lead to a peak at m/z = 146. This is expected to be a significant fragment.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can also occur.

-

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 215 | [C₇H₃F₆N]⁺˙ (Molecular Ion) |

| 196 | [C₇H₃F₅N]⁺ |

| 146 | [C₆H₃F₃N]⁺ |

| 119 | [C₅H₂F₃]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. This guide has detailed the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra. By understanding the influence of the two trifluoromethyl groups on the spectroscopic properties of the pyridine ring, researchers can confidently utilize this data in their synthetic and developmental workflows. The protocols and predicted data presented herein serve as a valuable resource for scientists and professionals working with this and related fluorinated compounds.

References

- Supporting Information for a relevant scientific publication. (Note: A specific reference would be inserted here if available).

- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):1172-1183.

-

Interpretation of mass spectra. Available at: [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000, 13(3), 129-153.

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 21, 2026, from [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2018, 43(3), 168-177.

-

This compound (C7H3F6N). In PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. PubChemLite - this compound (C7H3F6N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,5-Bis(trifluoromethyl)pyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective utilization. This document synthesizes available data on its structure, reactivity, and spectral signatures, offering insights for researchers engaged in the design and synthesis of novel chemical entities. We will delve into its unique electronic properties conferred by the two strongly electron-withdrawing trifluoromethyl groups and explore its synthetic accessibility and potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Trifluoromethylated Pyridines

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and physicochemical characteristics of a parent molecule.[2] Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key biological interactions.[3]

The combination of a pyridine core with two trifluoromethyl groups, as seen in this compound, results in a molecule with a highly electron-deficient aromatic system. This electronic nature dictates its reactivity and provides a versatile platform for the synthesis of complex molecular architectures. This guide aims to provide a detailed exposition of the known properties of this compound, serving as a valuable resource for its application in research and development.

Molecular and Physical Properties

A clear understanding of the fundamental physical properties of a compound is essential for its handling, purification, and use in chemical reactions. While some experimental data for this compound is not extensively reported in the public domain, we can compile its known attributes and draw comparisons with its isomers.

Core Molecular Data

| Property | Value | Source |

| CAS Number | 20857-44-7 | |

| Molecular Formula | C₇H₃F₆N | |

| Molecular Weight | 215.10 g/mol | [4] |

| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)C(F)(F)F | [5] |

| InChIKey | TWVOBLWLJDHPLH-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.7 | [5] |

Physical State and Thermal Properties

| Property | 2,6-Bis(trifluoromethyl)pyridine | Source |

| Physical State | Solid | [4] |

| Melting Point | 55-59 °C | [4] |

| Boiling Point | 82 °C @ 18 mmHg | [4] |

| Flash Point | 67.2 °C | [4] |

It is anticipated that this compound will also be a solid at room temperature with a comparable, though not identical, melting and boiling point. The exact values will be influenced by the difference in dipole moment and crystal packing between the two isomers.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected and reported spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. The presence of both protons and fluorine atoms in this compound gives rise to characteristic ¹H, ¹³C, and ¹⁹F NMR spectra.

-

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the two trifluoromethyl groups.

-

¹³C NMR: The ¹³C NMR spectrum will display seven signals, five for the pyridine ring carbons and two for the trifluoromethyl carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two singlets, one for each of the trifluoromethyl groups, as they are not directly coupled to each other. The chemical shifts of these signals are indicative of the electronic environment of the CF₃ groups.[2][6]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. FT-IR and FT-Raman are complementary techniques that offer a comprehensive vibrational profile.

The vibrational spectra of trifluoromethylpyridines are characterized by several key features:

-

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the pyridine ring typically appear in the 1620-1400 cm⁻¹ region.

-

C-H Vibrations: Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹.

-

Trifluoromethyl (-CF₃) Group Vibrations: The -CF₃ group exhibits strong symmetric and asymmetric stretching modes in the 1200-1100 cm⁻¹ region, which are particularly prominent in the FT-IR spectrum.[7]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method) [7]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (215.10). Fragmentation may involve the loss of a fluorine atom or a CF₃ group. Predicted collision cross-section values for various adducts have been calculated.[5]

Chemical Properties and Reactivity

The two strongly electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. The nitrogen atom's basicity is also considerably reduced compared to pyridine.

Synthesis

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange from corresponding trichloromethylpyridines and cyclocondensation reactions using trifluoromethyl-containing building blocks.[8] A common route to bis(trifluoromethyl)pyridines involves the simultaneous vapor-phase chlorination/fluorination of lutidines at high temperatures.[8]

Workflow for a Potential Synthetic Approach:

Caption: A generalized workflow for the synthesis of bis(trifluoromethyl)pyridines.

Key Reactions

The electron-deficient nature of the this compound ring makes it a good substrate for nucleophilic aromatic substitution. Halogenated derivatives, such as chloro-bis(trifluoromethyl)pyridines, are versatile intermediates for introducing the bis(trifluoromethyl)pyridyl moiety into other molecules through reactions like Pd-catalyzed amination.[9]

Experimental Protocol: Palladium-Catalyzed Amination of a Related Substrate (Illustrative) [9]

This protocol describes the amination of 2-bromo-5-(trifluoromethyl)pyridine, which serves as a model for the reactivity of halogenated derivatives of the target compound.

-

Reaction Setup:

-

In a two-neck flask equipped with a condenser and a magnetic stirrer, add 2-bromo-5-(trifluoromethyl)pyridine (0.75 mmol), Pd(dba)₂ (8 mol%), and rac-BINAP (9 mol%).

-

Flush the flask with dry argon.

-

Add absolute 1,4-dioxane (2.5 mL) under an argon stream and stir for 2-3 minutes.

-

-

Addition of Reagents:

-

Add the corresponding amine (0.25 mmol) and t-BuONa (0.75 mmol) under an argon stream.

-

-

Reaction Conditions:

-

Reflux the mixture for 24 hours.

-

-

Workup:

-

After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂.

-

Perform an appropriate aqueous workup and purification by column chromatography.

-

Applications in Research and Drug Development

The unique electronic properties and metabolic stability conferred by the two trifluoromethyl groups make this compound an attractive scaffold in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The electron-deficient pyridine ring can act as a bioisostere for other aromatic systems and can be fine-tuned to optimize interactions with biological targets.

-

Agrochemicals: Trifluoromethylpyridines are key structural motifs in many active ingredients used in crop protection.[8]

-

Materials Science: The incorporation of fluorinated pyridines can be used to develop new materials with tailored electronic and physical properties, such as liquid crystals and polymers.

Logical Relationship of Properties to Applications:

Caption: Interplay between the core properties of this compound and its applications.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. For trifluoromethylated pyridines, the following general guidelines should be observed. Specific safety data for this compound should be consulted from the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique electronic and physical properties, stemming from the presence of two trifluoromethyl groups on the pyridine ring, make it a compound of significant interest for the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a comprehensive overview of its known characteristics, from its fundamental molecular properties and spectroscopic signatures to its synthesis and potential applications. As research in fluorine chemistry continues to expand, the utility of this compound and its derivatives is poised to grow, offering new opportunities for innovation across the chemical sciences.

References

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". The Royal Society of Chemistry.

-

Gorelov, D., et al. (2020). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules, 25(23), 5573. [Link]

- BenchChem. (2025). Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines. BenchChem.

- Oderinde, M. S., et al. (2016). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 93, 243-261.

- CymitQuimica. (2025). SAFETY DATA SHEET - 2-chloro-3.5-bis(trifluoromethyl)pyridine. CymitQuimica.

- MilliporeSigma. (2025). SAFETY DATA SHEET - 2,6-Bis(trifluoromethyl)pyridine. Sigma-Aldrich.

- Supporting Information for "Visible-Light-Induced Regioselective C-H Trifluoromethylation of Coumarins". The Royal Society of Chemistry.

- Pires, M. M., et al. (2013).

- Supporting Information for "Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds with Yagupolskii-Umemoto Type Reagents". The Royal Society of Chemistry.

- Echemi. (2023). 2-Chloro-4,6-bis(trifluoromethyl)

-

PubChemLite. This compound (C7H3F6N). PubChem. [Link]

-

Umemoto, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-115. [Link]

-

Oderinde, M. S., et al. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. Organic Syntheses, 98, 243-261. [Link]

- Wang, X., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

- Oderinde, M. S., et al. (2018). Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4′-di-tert-Butyl-2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.

- University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Department of Chemistry.

- BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem.

-

Oderinde, M. S., et al. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. PubMed Central. [Link]

- Alfa Chemistry. 19F NMR Chemical Shift Table. Alfa Chemistry.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry.

- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 653-667.

- Ramaiyan, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine.

-

Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8201-8206. [Link]

-

Chemcasts. 3,5-Bis(trifluoromethyl)pyridine Properties vs Pressure. Chemcasts. [Link]

-

Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 648-673. [Link]

- Pretsch, E., et al. (2009). 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 103-162). Springer.

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(19), 5820-5832. [Link]

- ISK. CF3 - Pyridine Compounds PRODUCTS LIST. Ishihara Sangyo Kaisha, Ltd.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Bis(trifluoromethyl)pyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Harnessing the Power of Electron Deficit: A Guide to the Electronic Effects of Bis(trifluoromethyl) Groups on the Pyridine Ring

An In-depth Technical Guide:

Abstract

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for tuning physicochemical properties. This guide provides an in-depth examination of the profound electronic effects exerted by the installation of two trifluoromethyl (CF₃) groups onto the pyridine core. We will dissect how these exceptionally potent electron-withdrawing groups fundamentally alter the ring's basicity, electron density distribution, and chemical reactivity. Through a synthesis of experimental data and mechanistic principles, this document will serve as a technical resource for professionals seeking to leverage the unique properties of bis(trifluoromethyl)pyridines in rational drug design and synthetic chemistry.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole and polarizes the C-F bonds. This results in a potent negative inductive effect (-I) , pulling electron density away from the point of attachment.[1][2] Unlike substituents with available lone pairs, the CF₃ group has a negligible resonance-donating effect and is often considered to have a weak resonance-withdrawing effect due to hyperconjugation with the C-F σ* orbitals.[2] For practical purposes in drug design, it can be treated as a purely electron-withdrawing group.[3] This combination of properties makes it an invaluable tool for modulating molecular characteristics such as metabolic stability, lipophilicity, and receptor binding affinity.

Figure 2: Generalized mechanism for S_NAr on an activated bis(trifluoromethyl)pyridine.

Reduced Nucleophilicity and Coordination Ability

The depletion of electron density at the pyridine nitrogen drastically reduces its ability to act as a nucleophile or as a ligand for metal coordination. This can be a strategic advantage in drug design, preventing off-target metalloenzyme inhibition. It also means that reactions which rely on the nitrogen's basicity, such as N-alkylation or N-oxidation, will be significantly more difficult to achieve compared to standard pyridines.

Experimental Protocols

Trustworthy data is paramount. The following sections describe self-validating protocols for characterizing the key electronic properties of bis(trifluoromethyl)pyridine derivatives.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the compound's UV-visible spectrum as its ionization state changes with pH. It is suitable for high-throughput screening. [4][5] Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).

-

Plate Loading: In a 96-well UV-transparent microplate, dispense 198 µL of each buffer solution into separate wells. Add 2 µL of the compound stock solution to each well. Include wells with buffer only as blanks.

-

Spectral Acquisition: Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader. Record the absorbance spectrum for each well from approximately 230 nm to 500 nm.

-

Data Analysis: a. Correct the spectra by subtracting the blank (buffer-only) absorbance. b. Identify wavelengths where the absorbance changes significantly with pH. c. Plot absorbance at a chosen wavelength versus pH. d. Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The inflection point of the curve corresponds to the pKa. [6][7]

Figure 3: Experimental workflow for high-throughput pKa determination.

Protocol: ¹⁹F NMR Analysis

¹⁹F NMR provides direct insight into the fluorine environment and is characterized by high sensitivity and a wide chemical shift range, minimizing signal overlap. [8] Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the bis(trifluoromethyl)pyridine compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [9]2. Reference Standard: While external referencing to a standard like CFCl₃ (0 ppm) is common, for ligand binding studies or precise comparative work, an internal reference compound that does not interact with the sample can be added. [9]3. Instrument Setup: a. Use a high-field NMR spectrometer equipped with a fluorine-capable probe. b. Tune and match the probe for the ¹⁹F frequency. c. Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is often used to simplify the spectrum to a singlet for each unique CF₃ group.

-

Data Acquisition: a. Set the spectral width to encompass the expected chemical shift range (e.g., 200 ppm centered around -70 ppm). b. Use a sufficient relaxation delay to ensure quantitative accuracy if needed. c. Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase the spectrum and perform baseline correction. c. Reference the spectrum to the known chemical shift of the standard.

Conclusion

The introduction of two trifluoromethyl groups onto a pyridine ring is not a subtle modification; it is a fundamental transformation of the scaffold's electronic character. The resulting core is exceptionally electron-deficient, virtually non-basic, and primed for nucleophilic substitution reactions. These predictable and potent electronic effects provide medicinal chemists and material scientists with a powerful and rational strategy to engineer molecules with enhanced metabolic stability, modulated pKa, and unique reactivity profiles. Understanding and applying the principles outlined in this guide will enable the continued development of novel chemical entities that harness the full potential of this remarkable structural motif.

References

-

ChemBK. (2024). 2,6-Bis(trifluoromethyl)pyridine - Physico-chemical Properties. [Link]

-

Henry, C. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

Foroozandeh, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

-

Umemoto, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Ellis, J. L., & Waelder, S. (2011). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. [Link]

-

Ośmiałowski, B., & Dobrowolski, J. C. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. [Link]

-

Ríos-Martínez, C., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Biomolecular Screening. [Link]

-

University of Leicester. (n.d.). Fluorine NMR. [Link]

-

Foroozandeh, M., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

-

Ríos-Martínez, C., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. [Link]

-

Pion Inc. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. [Link]

-

Han, F.-S., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Michigan State University. (n.d.). 19F NMR Reference Standards. [Link]

-

PubChem. (n.d.). 2,6-Bis(trifluoromethyl)pyridine. [Link]

-

Ioffe, S. L., et al. (2020). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules. [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Watson International Ltd. (n.d.). 2,6-bis(trifluoromethyl)pyridine cas 455-00-5. [Link]

-

Zabel, M., et al. (2013). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. ResearchGate. [Link]

-

Marynick, D. S., & Pye, C. C. (2009). Calculation of Hammett Equation parameters for some N,N'-bis (substituted-phenyl)-1,4-quinonediimines by density functional theory. ResearchGate. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link]

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]

-

Chemcasts. (n.d.). 3,5-Bis(trifluoromethyl)pyridine Properties vs Pressure. [Link]

-

American Chemical Society. (2023). Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. ACS Applied Materials & Interfaces. [Link]

-

Goetz, H. (n.d.). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

-

Chemcasts. (n.d.). 3,5-Bis(trifluoromethyl)pyridine Properties vs Temperature. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Bis(trifluoromethyl)pyridine Scaffold

An In-Depth Technical Guide to the Reactivity and Stability of 2,5-Bis(trifluoromethyl)pyridine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing molecular properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity, owing to its strong electron-withdrawing nature and the high strength of the C-F bond.[2] When two such powerful groups are installed on a pyridine ring, as in this compound, the resulting electronic and steric landscape creates a molecule with highly specialized and predictable reactivity.

This technical guide offers an in-depth exploration of the chemical reactivity and stability of this compound. Moving beyond a simple recitation of properties, we will dissect the underlying electronic principles that govern its behavior. For researchers and drug development professionals, a thorough understanding of this scaffold is crucial for its effective deployment as a key intermediate in the synthesis of novel, high-performance chemical entities.[3][4][5]

Section 1: Electronic Structure and Physicochemical Properties

The chemical behavior of this compound is fundamentally dictated by the severe electron-deficient nature of its aromatic ring. This is a consequence of two synergistic electronic effects:

-

The Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom reduces electron density throughout the ring compared to benzene.

-

Dual Trifluoromethyl Groups: The two -CF3 groups exert powerful, electron-withdrawing inductive effects (-I effect), further depleting the ring of electron density.

This pronounced electron deficiency is the primary driver of the molecule's reactivity, enhancing its susceptibility to nucleophilic attack while rendering it highly resistant to electrophilic substitution.[6] Furthermore, the strong electron withdrawal significantly reduces the basicity of the pyridine nitrogen, making it a much weaker base than pyridine itself. For instance, the introduction of a single CF3 group can lower the pKa of the corresponding pyridinium ion by 2-3 units; the presence of two such groups exacerbates this effect.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1411163-7 | [8] |

| Molecular Formula | C₇H₃F₆N | [8] |

| Molecular Weight | 215.10 g/mol | [8] |

| Physical State | Not explicitly stated, likely liquid or low-melting solid | - |

| Predicted XlogP | 2.7 | [8] |

| pKa (Predicted) | ~ -1.0 to 1.0 (for the conjugate acid) | Inferred from[7] |

Section 2: Chemical Reactivity: A Tale of Two Pathways

The electronic profile of this compound creates a highly polarized reactivity map, favoring nucleophilic pathways while strongly disfavoring electrophilic ones.

Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The core of this compound's synthetic utility lies in its exceptional reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The molecule is "primed" for this reaction. Although the parent molecule lacks an inherent leaving group, its halogenated derivatives (e.g., 6-chloro-2,5-bis(trifluoromethyl)pyridine) are ideal substrates.

Causality of High SNAr Reactivity:

-

Activation: The powerful electron-withdrawing -CF3 groups and the ring nitrogen make the carbon atoms of the ring highly electrophilic and susceptible to attack.

-

Intermediate Stabilization: During the SNAr mechanism, the nucleophile adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing substituents, particularly the nitrogen atom, are perfectly positioned to stabilize this intermediate through resonance and induction, thereby lowering the activation energy of the reaction. This is a critical factor that makes SNAr on pyridines more facile than on similarly substituted benzenes.[9][10]

The reaction of a halogenated trifluoromethylpyridine with a nucleophile proceeds readily, often under mild conditions, to displace the halide.[11] This provides a robust and versatile method for introducing a wide array of functionalities.

Caption: General SNAr mechanism on a halo-bis(trifluoromethyl)pyridine.

This protocol is adapted from established procedures for the amination of trifluoromethyl-substituted chloropyridines and serves as a representative workflow.[12]

Objective: To synthesize an N-aryl substituted aminopyridine via SNAr.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)

-

Aniline (or substituted aniline) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

-

Vessel Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: To the flask, add 2-chloro-5-(trifluoromethyl)pyridine, the selected aniline, and potassium carbonate.

-

Causality: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction without interfering.

-

-

Reaction Execution: Add the anhydrous DMF via syringe. Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Suppressed Reactivity: Electrophilic Aromatic Substitution (SEAr)

In stark contrast to its reactivity with nucleophiles, this compound is exceptionally resistant to Electrophilic Aromatic Substitution (SEAr).

Causality of SEAr Deactivation:

-

Inductive Deactivation: The pyridine nitrogen and the two -CF3 groups strongly withdraw electron density from the ring, making it a very poor nucleophile.

-

Cationic Repulsion: Under the acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated. The resulting positive charge on the pyridinium ion creates immense electrostatic repulsion towards any incoming electrophile (which is also positively charged), effectively shutting down the reaction.[13][14]

Direct electrophilic substitution on this scaffold is nearly impossible under standard conditions and is not a synthetically viable pathway.[13]

Section 3: Stability Profile

The same electronic and structural features that define the reactivity of this compound also contribute to its notable stability.

Thermal Stability

The molecule exhibits high thermal stability, a characteristic feature of fluorinated organic compounds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, requiring significant energy for cleavage. This intrinsic strength imparts excellent thermal resilience. Studies on polyimides incorporating trifluoromethylpyridine units have demonstrated their high glass transition temperatures (Tg) and decomposition temperatures often exceeding 450-500 °C, underscoring the robustness of the core structure.[15][16][17][18]

Chemical and Metabolic Stability

-

Acid/Base Stability: Due to the low basicity of the nitrogen atom, the molecule is stable in moderately acidic conditions. The C-F bonds are highly resistant to hydrolysis across a wide pH range.

-

Oxidative Stability: The electron-deficient nature of the ring makes it resistant to oxidative degradation. Crucially for drug development, the trifluoromethyl group itself is exceptionally stable towards oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This property is frequently exploited to block metabolic "hot spots" on drug candidates, thereby increasing their in vivo half-life.

Caption: Standard workflow for an in vitro metabolic stability assay using liver microsomes.

Section 4: Safety and Handling

While specific data for this compound is limited, related trifluoromethylpyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[19]

-

Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[20][21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19][22]

Conclusion

This compound is a molecule of strategic importance, characterized by a highly polarized and predictable reactivity profile. Its chemistry is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) , a direct consequence of the severe electron deficiency of the pyridine ring induced by the nitrogen atom and two powerful -CF3 groups. Conversely, it is exceptionally resistant to Electrophilic Aromatic Substitution (SEAr) . This scaffold boasts high thermal, chemical, and metabolic stability, making it an attractive building block for creating robust molecules in the pharmaceutical and agrochemical industries. A thorough grasp of these foundational principles enables researchers to leverage the unique properties of this compound for the rational design and synthesis of next-generation chemical entities.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

Huang, S.-X., et al. (2017). Synthesis and characterization of novel fluorinated pyridine-based polyimides. High Performance Polymers, 30(4), 500–508. Retrieved from [Link]

-

Oderinde, M. S., & Johannes, J. W. (n.d.). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150–9157. Retrieved from [Link]

-

Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10433-10435. Retrieved from [Link]

-

Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434-439. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and properties of fluorinated pyridine-containing polyimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wescott, L. D., et al. (n.d.). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents. PubMed Central. Retrieved from [Link]

-

YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

Liu, J., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Scientific Reports, 9, 8295. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Retrieved from [Link]

-

NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). High glass transition and thermal stability of new pyridine-containing polyimides. Retrieved from [Link]

-

ACS Publications. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

ResearchGate. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H3F6N) [pubchemlite.lcsb.uni.lu]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]